molecular formula C14H8Cl4O4 B1165892 Bis(2,4-dichlorophenoxy)acetic acid CAS No. 100541-30-8

Bis(2,4-dichlorophenoxy)acetic acid

Cat. No.: B1165892
CAS No.: 100541-30-8
M. Wt: 382 g/mol
InChI Key:
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Scientific Research Applications

Bis(2,4-dichlorophenoxy)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

    Biology: Studied for its effects on plant growth and development, particularly as a synthetic auxin.

    Medicine: Investigated for its potential therapeutic effects and as a model compound for studying herbicide toxicity.

    Industry: Employed in the formulation of herbicides and plant growth regulators .

Mechanism of Action

2,4-Dichlorophenoxyacetic acid (2,4-D) is a selective herbicide that kills dicots without affecting monocots and mimics natural auxin at the molecular level . It causes uncontrolled growth in plants, leading to stem curl-over, leaf withering, and eventual plant death .

Safety and Hazards

Bis(2,4-dichlorophenoxy)acetic acid can be harmful if swallowed . It may cause an allergic skin reaction, serious eye damage, respiratory irritation, and is harmful to aquatic life with long-lasting effects .

Future Directions

Given the widespread use of 2,4-D and its derivatives, there is a need for continued research into their environmental and health impacts. Future directions could include the development of more sustainable and less harmful alternatives, as well as improved methods for detecting and mitigating the effects of these compounds in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,4-dichlorophenoxy)acetic acid typically involves the chlorination of phenoxyacetic acid. The process includes the following steps :

    Provision of Phenoxyacetic Acid: Phenoxyacetic acid is used as the starting material.

    Chlorination Reaction: The phenoxyacetic acid is mixed with hydrochloric acid and an oxidizing agent in the presence of a chlorination catalyst. The molar ratio of phenoxyacetic acid to hydrochloric acid to the oxidizing agent is maintained at 1:2-200:2-200, respectively.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to ensure high yield and purity while minimizing waste and environmental impact. The use of advanced chlorination techniques and catalysts helps achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Bis(2,4-dichlorophenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various chlorinated phenoxy derivatives, which can have different applications depending on their specific chemical properties .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar properties but different molecular structure.

    2-Methyl-4-chlorophenoxyacetic Acid: Another herbicide with a similar mode of action but different chemical composition.

    2-(2,4-Dichlorophenoxy)propanoic Acid: A related compound with similar herbicidal activity

Uniqueness

Bis(2,4-dichlorophenoxy)acetic acid is unique due to its dual 2,4-dichlorophenoxy groups, which enhance its herbicidal activity and make it more effective in controlling a broader range of weeds compared to its analogs .

Properties

IUPAC Name

2,2-bis(2,4-dichlorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl4O4/c15-7-1-3-11(9(17)5-7)21-14(13(19)20)22-12-4-2-8(16)6-10(12)18/h1-6,14H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLNQESJGPCJSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC(C(=O)O)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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